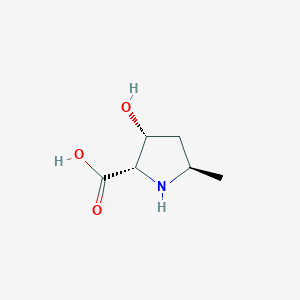

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid, also known as L-homoserine lactone, is a naturally occurring molecule found in many bacterial species. It is a quorum sensing molecule, which means that it plays a crucial role in regulating bacterial communication and behavior. In recent years, L-homoserine lactone has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.

Mecanismo De Acción

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone regulates bacterial behavior by binding to specific receptors in bacterial cells, triggering a cascade of signaling events that lead to changes in gene expression and behavior. This process is known as quorum sensing and is essential for many bacterial species to coordinate their behavior and adapt to changing environments.

Efectos Bioquímicos Y Fisiológicos

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been shown to have various biochemical and physiological effects on bacterial cells. It can activate or inhibit specific genes, leading to changes in bacterial behavior, including biofilm formation, virulence, and antibiotic resistance. It can also affect bacterial metabolism, leading to changes in growth rate and nutrient utilization.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has several advantages for lab experiments, including its stability, availability, and ease of use. It can be synthesized or purchased commercially and is relatively stable under standard lab conditions. However, its effects can be highly specific to bacterial species and can vary depending on the concentration and timing of exposure.

List of

Direcciones Futuras

1. Development of new antibiotics: (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be used as a potential target for the development of new antibiotics that can disrupt bacterial quorum sensing and prevent bacterial communication and behavior.

2. Plant growth regulation: (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be used to regulate plant growth and enhance crop yield, making it a promising candidate for sustainable agriculture.

3. Bioremediation: (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be used to regulate bacterial behavior in contaminated environments, leading to the degradation of pollutants and the restoration of ecosystems.

4. Cancer therapy: (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be used to target cancer cells selectively, leading to the development of new cancer therapies with fewer side effects.

5. Bioprocessing: (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be used to regulate bacterial behavior in bioprocessing applications, leading to the production of various compounds, including antibiotics, enzymes, and biofuels.

Conclusion

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone is a naturally occurring molecule with significant potential applications in various fields, including medicine, agriculture, and biotechnology. Its ability to regulate bacterial behavior makes it a valuable tool in scientific research, with many potential future directions for its use. As research in this field continues to grow, (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone is likely to play an increasingly important role in the development of new treatments and technologies.

Métodos De Síntesis

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of homoserine with lactone, while microbial fermentation involves the use of bacteria to produce (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone. The latter method is more commonly used due to its cost-effectiveness and scalability.

Aplicaciones Científicas De Investigación

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have antibacterial properties and can be used as a potential treatment for bacterial infections. It has also been studied for its potential role in cancer therapy, where it can be used to target cancer cells selectively.

In agriculture, (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been studied for its potential role in plant growth regulation and disease control. It has been shown to promote plant growth and enhance crop yield, making it a promising candidate for sustainable agriculture.

In biotechnology, (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been studied for its potential use in the production of various compounds, including antibiotics, enzymes, and biofuels. Its ability to regulate bacterial behavior makes it a valuable tool in bioprocessing and bioremediation.

Propiedades

Número CAS |

114717-06-5 |

|---|---|

Nombre del producto |

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid |

Fórmula molecular |

C6H11NO3 |

Peso molecular |

145.16 g/mol |

Nombre IUPAC |

(2S,3R,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5+/m1/s1 |

Clave InChI |

RVIGBNHLNBRMFX-WDCZJNDASA-N |

SMILES isomérico |

C[C@@H]1C[C@H]([C@H](N1)C(=O)O)O |

SMILES |

CC1CC(C(N1)C(=O)O)O |

SMILES canónico |

CC1CC(C(N1)C(=O)O)O |

Sinónimos |

L-Proline, 3-hydroxy-5-methyl-, (3R,5R)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)

![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)

![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)